6-甲氧基-2-氧代-N-(2-苯乙基)-2H-苯并色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

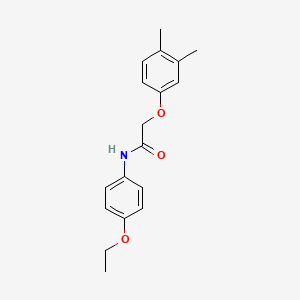

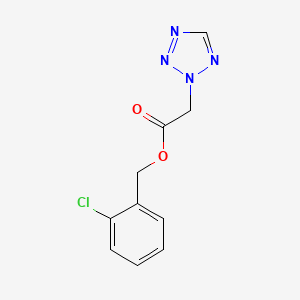

6-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound belonging to the chromene family. Chromenes are significant in medicinal chemistry due to their diverse biological activities and potential pharmacological applications. The chromene core is found in various natural products and synthetic compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of chromene derivatives typically involves strategies like cyclization and condensation reactions. The structure of chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, demonstrates common methods in chromene synthesis, including the formation of the chromene ring through cyclization processes and the introduction of functional groups in specific positions (Reis et al., 2013).

Molecular Structure Analysis

Chromene derivatives exhibit a wide range of molecular conformations based on the substitution pattern on the chromene nucleus. For example, the anti-rotamer conformation about the C-N bond and the relative positions of amide and pyran ring oxygens play a significant role in the molecular structure. These structural variations significantly affect the compound's chemical and physical properties (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the substitution pattern on the chromene core, where different functional groups lead to different chemical behavior and reactivity towards nucleophiles and electrophiles (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structures. For instance, the presence of methoxy groups and the specific chromene conformation affect the compound's crystal packing and solubility characteristics (Reis et al., 2013).

科学研究应用

结构表征和多态性

与6-甲氧基-2-氧代-N-(2-苯乙基)-2H-苯并色烯-3-甲酰胺结构相关的化合物研究揭示了它们的晶体形式和多态性的见解。对4-氧代-N-苯基-4H-苯并色烯-2-甲酰胺衍生物的研究说明了这些化合物可以表现出的晶体结构的多样性,包括不同的多态形式和水合物,展示了构象灵活性和分子间氢键在决定其固态排列中的重要性(Reis 等人,2013)。

荧光性质

苯并[c]香豆羧酸的合成和表征表明这些化合物在乙醇溶液和固态中都具有优异的荧光性质。这表明在开发基于荧光的材料和传感器方面具有潜在的应用,利用苯并色烯衍生物独特的物理光学性质(石等人,2017)。

光致变色材料中的合成效用

苯并色烯衍生物已用于萘并吡喃和萘并吡喃二酮单元的合成中,这些单元对于光致变色材料和具有生物活性的天然产物至关重要。该研究证明了基于苯并色烯的卡宾配合物在有机合成中的多功能性,尤其是在构建复杂的光响应系统方面(Rawat 等人,2006)。

生物活性

对含有噻唑烷-4-酮环的香豆素衍生物的研究揭示了它们的显着抗菌特性。这些发现强调了苯并色烯衍生物在开发新型抗菌剂中的潜力,突出了此类化合物在药物化学中的更广泛影响(Ramaganesh 等人,2010)。

属性

IUPAC Name |

6-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-15-7-8-17-14(11-15)12-16(19(22)24-17)18(21)20-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPLSRDMAKIJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)